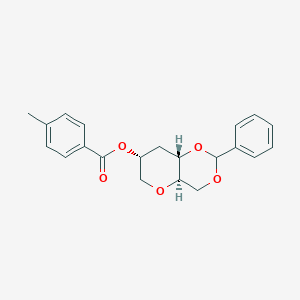
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is a derivative of 1,5-anhydro-D-glucitol, which is a deoxy sugar alcohol. The structure of this compound suggests that it is a modified hexitol with specific protecting groups on the hydroxyl functionalities, namely benzylidene and toluoyl groups. These modifications are typically employed to protect the hydroxyl groups during chemical reactions and can be removed afterward to yield the desired product.
Synthesis Analysis
The synthesis of related anhydro-D-glucitol derivatives has been reported in several studies. For instance, the synthesis of end-functionalized (1→6)-2,5-anhydro-D-glucitols was achieved through anionic cyclopolymerization, followed by treatment with various terminating agents, resulting in high efficiency and confirming the structure by 1H NMR spectrum . Another study improved the synthesis of 2,5-anhydro-3,4,6-tri-O-benzyl-D-glucitol from D-mannitol, which involved dehydration, selective protection, benzylation, and deprotection steps, yielding the title compound with a total yield of 8.3% . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol.
Molecular Structure Analysis
The molecular structure of anhydro-D-glucitol derivatives is characterized by the presence of a tetrahydrofuran ring and a 1,3-dioxane ring, as indicated by proton NMR analysis in one of the studies . The specific substitution pattern on the anhydro-D-glucitol core can significantly influence the conformation and reactivity of the molecule. The presence of benzylidene and toluoyl groups in the compound of interest would likely affect its conformation and chemical behavior.
Chemical Reactions Analysis
The chemical reactivity of anhydro-D-glucitol derivatives is influenced by the protecting groups attached to the molecule. For example, the synthesis of positional isomers of methylated and acetylated or benzoylated 1,5-anhydro-D-glucitol involves partial methylation followed by benzoylation, with the individual isomers being separated by high-performance liquid chromatography . This indicates that the compound could undergo similar reactions, where the protecting groups play a crucial role in the selectivity and outcome of the reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of anhydro-D-glucitol derivatives are closely related to their molecular structure. The presence of different protecting groups can alter properties such as solubility, melting point, and reactivity. For instance, the isolation of 2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol and its derivatives demonstrated the influence of substituents on the conformation of the molecule, which in turn affects its physical properties . The specific properties of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol would need to be determined experimentally, but it is likely that the benzylidene and toluoyl groups would increase its hydrophobicity compared to the parent hexitol.
Aplicaciones Científicas De Investigación
Synthesis and Conformational Analysis
- Nucleoside Synthesis : This compound is used as a starting material for synthesizing nucleosides with adenine and uracil base moieties. These nucleosides, such as 1,5-anhydro-2,4-dideoxy-D-mannitol nucleosides, have been found to adopt a C1 conformation with an axial base moiety, indicating potential applications in oligonucleotide synthesis (Hossain et al., 1999).
Derivatization and Structural Analysis
- Acetal Derivatives : The compound is involved in the formation of various acetal derivatives of D-glucitol. These derivatives are synthesized through reactions like ethylidenation, and their properties include forming relatively unstable acetal rings (Al-Kadir et al., 1992).
Chemical Transformation and Properties
- Anhydro-D-Glucitol Synthesis : It is a key intermediate in synthesizing anhydro-D-glucitol derivatives. The synthesis approaches lead to structural formulations of various anhydrohexitols, emphasizing its importance in carbohydrate chemistry (Haslam & Radford, 1966).
Applications in Medicinal Chemistry
- Antiviral Activity : Derivatives synthesized from this compound have shown moderate but selective activity against Herpes simplex viruses, suggesting its potential in antiviral drug development (Hossain et al., 1997).
Chemical Synthesis and Characterization
- Conformational Behavior in Nucleosides : Studies have focused on the conformational behavior of nucleosides derived from this compound, revealing predominant OH1 conformations with pseudo axially oriented base moieties. This insight is vital for understanding its role in nucleic acid analogs (Luyten & Herdewijn, 1996).
Propiedades
IUPAC Name |
[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-14-7-9-15(10-8-14)20(22)25-17-11-18-19(23-12-17)13-24-21(26-18)16-5-3-2-4-6-16/h2-10,17-19,21H,11-13H2,1H3/t17-,18+,19-,21?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNQIKSKCVESCU-HQPYMTOTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2CC3C(COC(O3)C4=CC=CC=C4)OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@@H]2C[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617773 |
Source


|
| Record name | 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-(4-methylbenzoyl)-D-ribo-hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol | |
CAS RN |
149312-19-6 |
Source


|
| Record name | 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-(4-methylbenzoyl)-D-ribo-hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

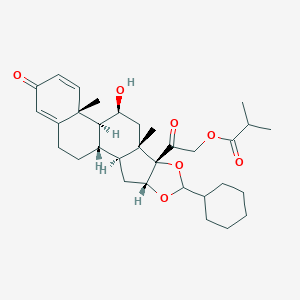

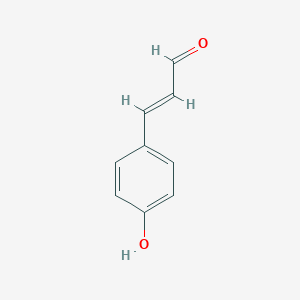
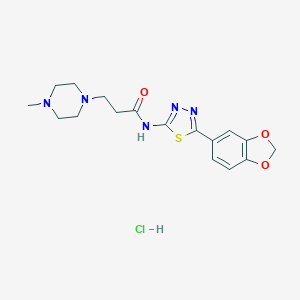
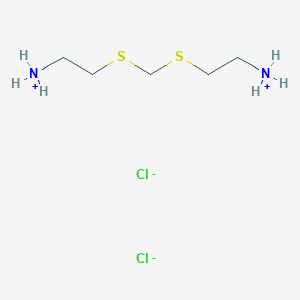
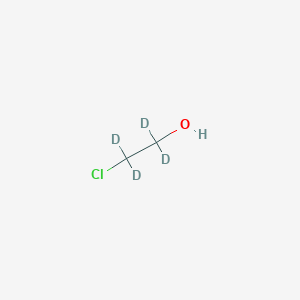
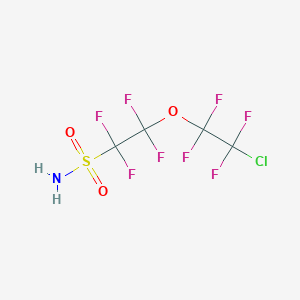
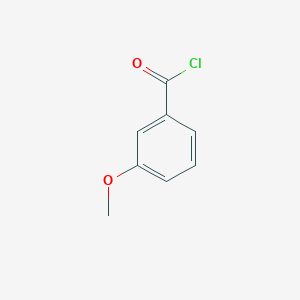
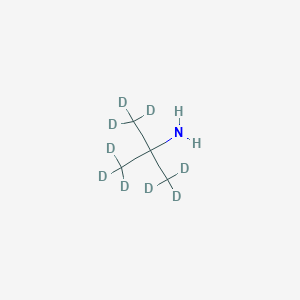

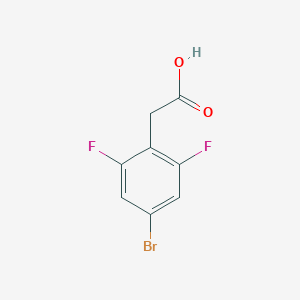
![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)

